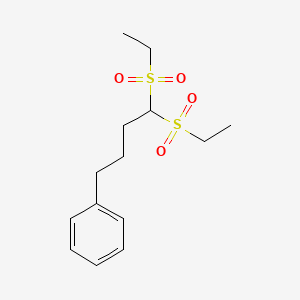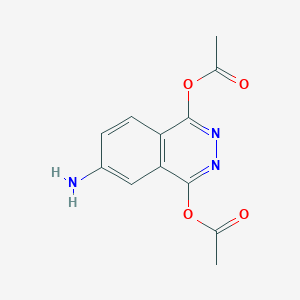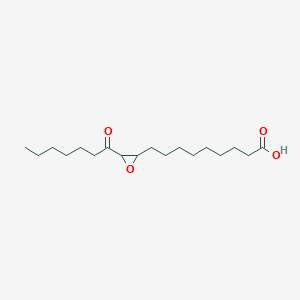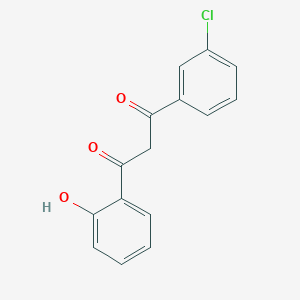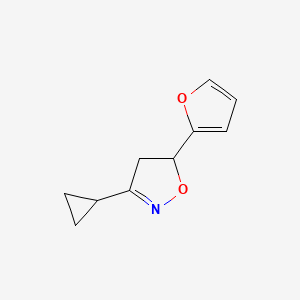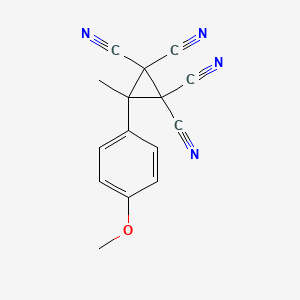
Manganese--yttrium (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese–yttrium (2/1) is a compound that combines manganese and yttrium in a 2:1 ratio. This compound is of interest due to its unique chemical properties and potential applications in various fields, including materials science, chemistry, and industry. The combination of manganese and yttrium results in a material that exhibits interesting magnetic, electronic, and structural characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese–yttrium (2/1) can be synthesized through various methods. One common approach involves the solid-state reaction of manganese (III) oxide and yttrium oxide. The reactants are mixed in a stoichiometric ratio and ground together in an agate mortar and pestle. The mixture is then pressed into pellets and heated in an alumina crucible at high temperatures, typically around 1000°C .
Industrial Production Methods
Industrial production of manganese–yttrium (2/1) often involves similar solid-state reaction techniques but on a larger scale. The reactants are mixed in large ball mills to ensure thorough mixing and then pressed into larger pellets or compacts. These are then heated in industrial furnaces under controlled atmospheres to achieve the desired phase and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese–yttrium (2/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese–yttrium (2/1) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen or carbon monoxide as reducing agents.
Substitution: Substitution reactions often involve the replacement of yttrium or manganese with other metals or elements under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of manganese oxides and yttrium oxides, while reduction may yield metallic manganese and yttrium .
Applications De Recherche Scientifique
Manganese–yttrium (2/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing into its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: The compound is being studied for its potential use in drug delivery systems and as a component in medical devices.
Industry: Manganese–yttrium (2/1) is used in the production of advanced materials, including high-performance magnets and electronic components
Mécanisme D'action
The mechanism by which manganese–yttrium (2/1) exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it can interact with cellular components and influence various biochemical processes. For example, manganese ions can activate certain enzymes and signaling pathways, while yttrium ions can affect cellular structures and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium manganese oxide (YMnO3): This compound has similar magnetic and electronic properties but differs in its crystal structure and specific applications.
Yttrium indium manganese oxide (YInMnO3): Known for its vibrant blue color, this compound is used as a pigment and has different optical properties compared to manganese–yttrium (2/1)
Uniqueness
Manganese–yttrium (2/1) is unique due to its specific ratio of manganese to yttrium, which results in distinct magnetic and electronic properties.
Propriétés
Numéro CAS |
12033-02-2 |
|---|---|
Formule moléculaire |
Mn2Y |
Poids moléculaire |
198.78193 g/mol |
Nom IUPAC |
manganese;yttrium |
InChI |
InChI=1S/2Mn.Y |
Clé InChI |
QOSAADCSBTZLHH-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Mn].[Y] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


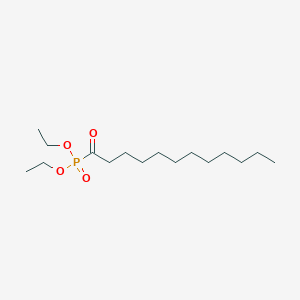
![6,7-dihydrocyclopenta[b]pyran-2(5H)-one](/img/structure/B14735360.png)
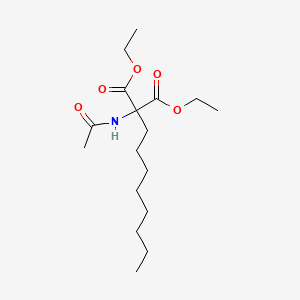
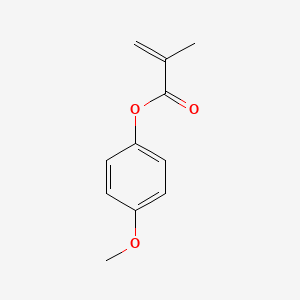

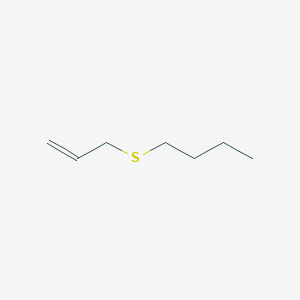

![Methyl 2-[2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]benzoate](/img/structure/B14735398.png)
